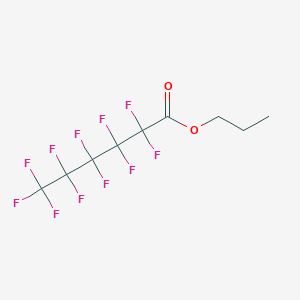
2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by the presence of a cyclohexenone ring substituted with a hydroxy group and a nitrophenyl group. It is a versatile intermediate used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation reaction, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of cyclohexene derivatives. For example, the oxidation of cyclohexene with hydrogen peroxide in the presence of vanadium catalysts can yield cyclohexenone derivatives, which can then be further functionalized to obtain 2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- .
化学反应分析
Types of Reactions
2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted cyclohexenone derivatives.
科学研究应用
2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of fragrances and pharmaceuticals
作用机制
The mechanism of action of 2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo redox reactions, influencing cellular redox states and potentially modulating enzyme activities. The nitrophenyl group can participate in electron transfer reactions, further contributing to its biological effects .
相似化合物的比较
Similar Compounds
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: This compound has a similar cyclohexenone structure but with different substituents.
2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)-: Another cyclohexenone derivative with different functional groups.
Uniqueness
2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- is unique due to the presence of both a hydroxy group and a nitrophenyl group on the cyclohexenone ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
属性
CAS 编号 |
138040-05-8 |
|---|---|
分子式 |
C12H11NO4 |
分子量 |
233.22 g/mol |
IUPAC 名称 |
3-hydroxy-2-(2-nitrophenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H11NO4/c14-10-6-3-7-11(15)12(10)8-4-1-2-5-9(8)13(16)17/h1-2,4-5,14H,3,6-7H2 |
InChI 键 |
MCNDFMDNJWWCDP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=C(C(=O)C1)C2=CC=CC=C2[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)

![1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene](/img/structure/B14279374.png)


![2-[Di(benzenesulfonyl)methyl]thiophene](/img/structure/B14279383.png)


![2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid](/img/structure/B14279410.png)
![Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate](/img/structure/B14279413.png)


